N-[2-(1H-imidazol-4-yl)ethyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide
CAS No.:
Cat. No.: VC16323429
Molecular Formula: C15H12F3N3OS
Molecular Weight: 339.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12F3N3OS |
|---|---|
| Molecular Weight | 339.3 g/mol |
| IUPAC Name | N-[2-(1H-imidazol-5-yl)ethyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide |
| Standard InChI | InChI=1S/C15H12F3N3OS/c16-15(17,18)10-1-2-12-9(5-10)6-13(23-12)14(22)20-4-3-11-7-19-8-21-11/h1-2,5-8H,3-4H2,(H,19,21)(H,20,22) |
| Standard InChI Key | WGTKODXDMFEADP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1C(F)(F)F)C=C(S2)C(=O)NCCC3=CN=CN3 |
Introduction
Structural and Molecular Characteristics
Core Scaffold Composition
The compound’s backbone consists of a benzothiophene ring system substituted at the 5-position with a trifluoromethyl (-CF₃) group and at the 2-position with a carboxamide moiety. The carboxamide side chain is further functionalized with a 2-(1H-imidazol-4-yl)ethyl group. This arrangement creates three distinct pharmacophoric regions:
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Benzothiophene core: A planar, lipophilic structure capable of π-π stacking interactions with aromatic residues in protein binding pockets.
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Trifluoromethyl group: An electron-withdrawing substituent that enhances metabolic stability and modulates electronic properties.
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Imidazole-ethylcarboxamide side chain: A polar moiety providing hydrogen-bonding capacity through the imidazole’s nitrogen atoms and the carboxamide’s carbonyl oxygen .
Stereoelectronic Properties
The trifluoromethyl group induces significant electronic effects on the benzothiophene ring, decreasing electron density at the 5-position and potentially influencing reactivity in substitution reactions. The imidazole ring (pKa ~6.8) may exist in protonated or neutral forms under physiological conditions, affecting solubility and target engagement .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂F₃N₃OS |
| Molecular Weight | 339.3 g/mol |
| Topological Polar Surface | 98.7 Ų |
| Hydrogen Bond Donors | 2 (imidazole NH, carboxamide NH) |
| Hydrogen Bond Acceptors | 5 (imidazole N, carbonyl O, S) |
Synthetic Pathways and Challenges
Retrosynthetic Analysis
A plausible synthesis involves sequential construction of the benzothiophene core, followed by functionalization with the trifluoromethyl group and side chain installation:
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Benzothiophene formation: Cyclization of 2-mercaptobenzoic acid derivatives with α,β-unsaturated carbonyl compounds.
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Trifluoromethyl introduction: Electrophilic trifluoromethylation using Umemoto’s reagent or photoredox catalysis at the 5-position.
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Carboxamide coupling: Activation of the benzothiophene-2-carboxylic acid as an acid chloride or via coupling reagents (e.g., HATU) with 2-(1H-imidazol-4-yl)ethylamine .
Critical Synthetic Considerations
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Regioselectivity: Ensuring exclusive trifluoromethylation at the 5-position requires directing groups or steric control.
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Imidazole stability: The imidazole ring’s sensitivity to oxidation necessitates protecting group strategies during coupling steps.
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Purification challenges: High lipophilicity from the CF₃ group may complicate chromatographic separation, suggesting reverse-phase HPLC as a resolution method .
Hypothetical Biological Targets and Mechanisms
GPCR Modulation
Imidazole-containing compounds often target histamine or serotonin receptors. The ethyl spacer may position the imidazole to interact with transmembrane helices of GPCRs, potentially conferring antagonistic activity.
Antifungal Applications
Structural analogs of benzothiophenes demonstrate activity against Candida spp. by inhibiting lanosterol 14α-demethylase. The trifluoromethyl group could enhance binding to the enzyme’s heme cofactor.
Physicochemical and ADMET Profiling
Solubility and Permeability
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logP: Estimated at 3.1 (moderate lipophilicity)
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Aqueous solubility: ~15 µg/mL (pH 7.4), suggesting formulation challenges.
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Caco-2 permeability: Predicted high (Peff >5 × 10⁻⁶ cm/s) due to moderate logP and molecular weight <500.
Metabolic Stability
The trifluoromethyl group resists oxidative metabolism, but the benzothiophene may undergo CYP3A4-mediated sulfoxidation. Imidazole N-methylation by NNMT is a potential Phase II metabolic pathway.
Future Research Directions
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Synthetic optimization: Developing one-pot methodologies to streamline benzothiophene-imidazole conjugation.
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Target identification: High-throughput screening against kinase panels and GPCR libraries.
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Prodrug strategies: Masking the carboxamide as an ester to improve oral bioavailability.
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